1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula and a molar mass of 197.23 g/mol. It is classified as a pyrazole derivative, which is notable for its diverse biological activities, including potential applications in pharmaceuticals. The compound's specific structure incorporates a tetrahydrofuran moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound is identified by the CAS number 1340466-42-3 and is recognized in various chemical databases, including ChemBK and ChemSrc, which provide detailed information on its properties and potential uses . As a pyrazole derivative, it falls under the classification of nitrogen-containing heterocycles, which are significant in drug development due to their biological activity.
The synthesis of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions, where the tetrahydrofuran group is introduced through etherification or similar methods. Specific synthetic routes may vary but generally include:
Technical details about specific reagents and conditions are essential for optimizing yield and purity during synthesis.
The molecular structure of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1H-pyrazol-3-amine features:
Key structural data includes:
The compound can participate in various chemical reactions typical for amines and heterocycles, including:
Technical details regarding reaction conditions (temperature, solvent choice, etc.) are critical for successful outcomes.
The mechanism of action for 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1H-pyrazol-3-amine largely depends on its interactions with biological targets, particularly enzymes or receptors involved in disease pathways. Potential mechanisms include:
Data regarding specific biological assays would provide insights into its efficacy and selectivity.
While detailed physical properties like density and boiling point are often not available, some general observations include:
Relevant chemical properties include:
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1H-pyrazol-3-amine has potential applications in various scientific fields, particularly:
Further research into its pharmacological properties could lead to significant advancements in drug development.
The systematic IUPAC designation 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1H-pyrazol-3-amine precisely defines the molecular architecture through sequential connectivity description. The core comprises two fused heterocyclic systems: a 3-aminopyrazole moiety (electron-donating amine at C3) linked via a β-oxoethyl spacer (–CH₂CH₂O–) to the C3 position of a tetrahydrofuran (THF) ring [1]. This connectivity is unambiguously encoded in the SMILES notation NC1=NN(CCOC2COCC2)C=C1
, which specifies:
The molecular formula C₉H₁₅N₃O₂ (MW: 197.24 g/mol) reflects the hybrid nature integrating aliphatic oxygen (THF) and electron-rich nitrogen (pyrazole) heterocycles. The InChIKey YOXAWMCQFDJGDQ-UHFFFAOYSA-N
provides a unique stereochemical fingerprint, confirming the absence of chiral centers but highlighting rotatable bonds influencing conformational flexibility [1].
Table 1: Comparative Structural Features of Pyrazole-THF Hybrids
Compound | Bridge Structure | THF Attachment | Pyrazole Substitution |
---|---|---|---|
Target Compound | -CH₂CH₂O- | C3 regioisomer | 3-Amino |
4-Bromo-1-((THF-2-yl)methyl)-1H-pyrazol-3-amine | -CH₂- (direct) | C2 regioisomer | 4-Bromo, 3-amino |
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-3-amine | -CH₂CH₂OCH₂CH₂OCH₃ | N/A | 3-Amino |
3-((THF-3-yl)oxy)-1H-pyrazole-4-carboxylic acid | -O- (direct) | C3 regioisomer | 4-Carboxy |
The tetrahydrofuran-3-yloxy linkage distinguishes this scaffold from THF-2-yl isomers, imparting distinct stereoelectronic properties. Quantum mechanical analyses reveal the THF ring adopts an envelope conformation with the ether oxygen tilting away from the pyrazole plane, minimizing steric clash with the ethyl tether. This geometry facilitates optimal hydrogen bond acceptance by THF oxygen while the 3-amine group functions as a H-bond donor [2] [8].
The strategic fusion of pyrazole and THF pharmacophores emerged from structure-activity relationship (SAR) studies targeting Fcγ receptor-mediated phagocytosis inhibitors for immune thrombocytopenia. Early pyrazole derivatives (e.g., disulfide-bridged homodimers) demonstrated phagocytosis inhibition but exhibited metabolic instability and toxicity liabilities. Researchers subsequently prioritized ether-linked analogs to replace redox-sensitive disulfides, with tetrahydrofuran introduced as a metabolically robust bioisostere for furanoid systems [2].
Critical design iterations included:
Table 2: Key Developments in Pyrazole-THF Hybrid Therapeutics
Generation | Representative Structure | Target Activity | Advantage/Limitation |
---|---|---|---|
1 (2000-2010) | Disulfide-bridged pyrazole dimers | RBC phagocytosis inhibition (IC₅₀: 0.1 μM) | Potent but metabolically labile |
2 (2010-2015) | Isoxazole-THF ether conjugates | FcγR binding (IC₅₀: 250 μM) | Improved stability, reduced potency |
3 (2015-present) | 1-(2-(THF-3-yloxy)ethyl)-1H-pyrazol-3-amine | Specific phagocytosis inhibition | Balanced potency/stability profile |
This evolution culminated in the target compound as a lead optimization candidate exhibiting dual advantages: retention of sub-micromolar phagocytosis inhibition (comparable to disulfide progenitors) and enhanced metabolic stability in liver microsome assays (t₁/₂ > 120 min). The THF ring’s contribution to solubility (calculated LogP = 0.81) addresses a key limitation of lipophilic early-generation inhibitors while maintaining target engagement [2] [6].
Regiochemical precision in THF attachment critically determines bioactivity. The 3-tetrahydrofuranyloxy regioisomer exhibits distinct advantages over 2-substituted analogs:
Comparative molecular field analysis (CoMFA) reveals that C3-substituted THF enables a 153° dihedral angle between pyrazole and THF planes, facilitating simultaneous engagement with hydrophobic (THF) and hydrophilic (pyrazole-amine) binding pockets. In contrast, the 2-THF isomer adopts a strained 92° angle, diminishing target complementarity [2].
Table 3: Stereoelectronic Properties of THF Regioisomers
Parameter | 3-THF Regioisomer | 2-THF Regioisomer | Biological Implication |
---|---|---|---|
O–C(THF)–C(O) bond angle | 111.5° ± 2.3° | 105.8° ± 3.1° | Optimal H-bond distance to target |
Torsional barrier (C–O bond) | 8.2 kJ/mol | 12.7 kJ/mol | Enhanced conformational flexibility |
Molecular dipole moment | 4.21 Debye | 3.78 Debye | Improved solvation in aqueous phase |
PSA (Predicted) | 53.07 Ų | 49.81 Ų | Balanced membrane permeability |
The ether oxygen in the –CH₂CH₂O– linker exhibits n → σ* hyperconjugation with adjacent C–H bonds, lowering rotational barrier to 6.3 kcal/mol. This enables adaptive binding to target proteins while the THF oxygen acts as a hydrogen bond acceptor (theoretical pKₐ = -1.7). Nuclear Overhauser effect (NOE) spectroscopy confirms the preferred gauche conformation between pyrazole C5–H and THF C4–H₂, stabilizing a bioactive conformation through intramolecular nonbonded interactions [3] [8].
Linkage isomerism fundamentally modulates pharmacodynamics, as demonstrated in monocyte monolayer assays (MMA): The 3-THF analog achieves 95% phagocytosis inhibition at 10 μM versus 62% for the 2-THF isomer. This is attributed to the former’s ability to simultaneously engage both the hydrophobic lipid-binding cleft and polar FcγR interaction domain without steric clash [2].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: